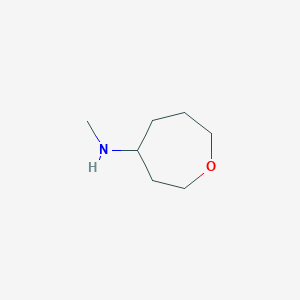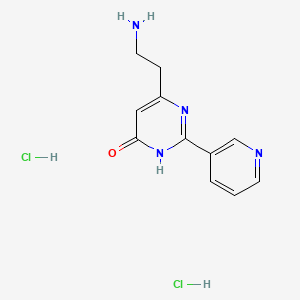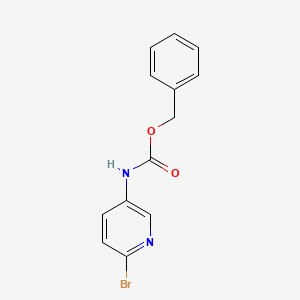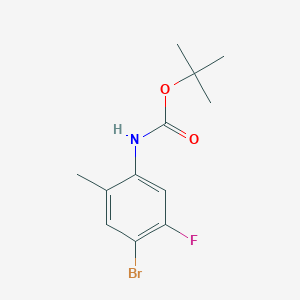
tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate: is an organic compound with the molecular formula C12H15BrFNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate typically involves the reaction of 4-bromo-5-fluoro-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with tert-butyl chloroformate to form the desired carbamate product .
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the final carbamate product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation Reactions: Products include oxidized derivatives of the phenyl ring.
Reduction Reactions: Products include reduced derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medical research, this compound is used as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and the nature of the target enzyme. The presence of the tert-butyl group and halogen atoms can influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Comparison: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate is unique due to the specific arrangement of its substituents on the phenyl ring. The presence of both bromine and fluorine atoms, along with the tert-butyl group, imparts distinct chemical properties that differentiate it from similar compounds. These properties include its reactivity, stability, and potential biological activity .
Propriétés
Formule moléculaire |
C12H15BrFNO2 |
|---|---|
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-5-fluoro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-8(13)9(14)6-10(7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
Clé InChI |
NZIMWAXUAAYKJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
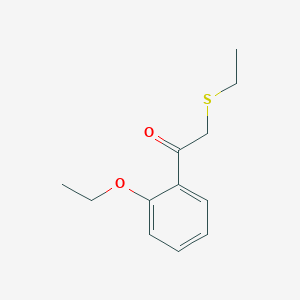
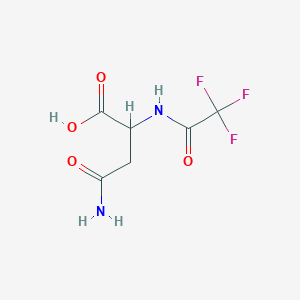

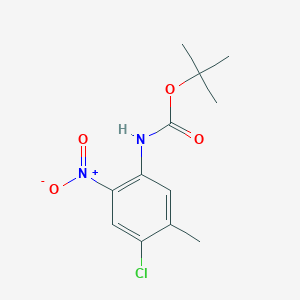
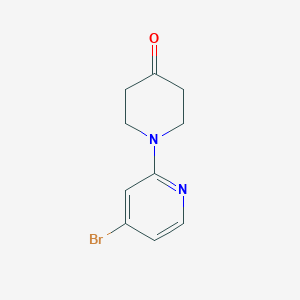
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
